molecular formula C15H11ClN4OS B5407091 5-chloro-2-(methylsulfanyl)-N-(quinolin-5-yl)pyrimidine-4-carboxamide

5-chloro-2-(methylsulfanyl)-N-(quinolin-5-yl)pyrimidine-4-carboxamide

Cat. No.: B5407091
M. Wt: 330.8 g/mol
InChI Key: UJEDVHATPGZESO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidine-4-carboxamide class, characterized by a chloro substituent at position 5, a methylsulfanyl group at position 2, and a quinolin-5-yl carboxamide moiety. Its molecular formula is C₁₆H₁₂ClN₅OS, with a molecular weight of 365.82 g/mol. Pyrimidine derivatives are widely explored in medicinal chemistry for kinase inhibition, antimicrobial activity, and anticancer applications.

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-quinolin-5-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4OS/c1-22-15-18-8-10(16)13(20-15)14(21)19-12-6-2-5-11-9(12)4-3-7-17-11/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEDVHATPGZESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC3=C2C=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylsulfanyl)-N-(quinolin-5-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Methylsulfanyl Group: This step can involve the use of methylthiolating agents such as methylthiol or dimethyl disulfide.

    Coupling with Quinoline Derivative: The final step involves coupling the pyrimidine intermediate with a quinoline derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(quinolin-5-yl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrimidine-4-carboxamide scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity:

5-Chloro-2-[(4-Fluorobenzyl)Sulfanyl]-N-[2-(4-Sulfamoylphenyl)Ethyl]Pyrimidine-4-Carboxamide (CAS: 873082-64-5)

  • Key Features: Substituents: 4-Fluorobenzylsulfanyl at position 2, sulfamoylphenyl-ethyl carboxamide. Molecular Weight: ~528.04 g/mol (calculated). The sulfamoyl moiety may confer sulfonamide-like antibacterial activity, absent in the quinoline-containing target .

5-Chloro-N-[2-[(4-Methoxyphenyl)Carbamoyl]-1-Benzofuran-3-yl]-2-(Prop-2-En-1-ylSulfanyl)Pyrimidine-4-Carboxamide

  • Key Features: Substituents: Allylsulfanyl at position 2, benzofuran-carboxamide linked to 4-methoxyphenyl. Molecular Weight: ~538.98 g/mol (calculated). Comparison: The allylsulfanyl group introduces a reactive alkene, which may participate in covalent binding with biological targets. The benzofuran ring system enhances rigidity and fluorescence, useful in probe design, contrasting with the planar quinoline in the target compound .

5-Chloro-N-[4-[(2,6-Dimethylpyrimidin-4-yl)Sulfamoyl]Phenyl]-2-EthylsulfanylPyrimidine-4-Carboxamide (CAS: 838813-98-2)

  • Key Features :
    • Substituents: Ethylsulfanyl at position 2, dimethylpyrimidine-sulfamoylphenyl carboxamide.
    • Molecular Weight: ~506.00 g/mol (calculated).
    • Comparison :

      The ethylsulfanyl group offers intermediate lipophilicity between methylsulfanyl (target) and bulkier aryl groups. The dimethylpyrimidine-sulfamoyl moiety may act as a dual kinase inhibitor, leveraging both pyrimidine and sulfonamide pharmacophores .

5-Chloro-2-Ethylsulfanyl-N-(2-Methoxyphenyl)Pyrimidine-4-Carboxamide (CAS: 835895-77-7)

  • Key Features: Substituents: Ethylsulfanyl at position 2, 2-methoxyphenyl carboxamide. Molecular Weight: 364.84 g/mol. Ethylsulfanyl increases solubility in nonpolar solvents relative to methylsulfanyl .

Structural and Functional Analysis Table

Compound Name (CAS) Position 2 Group Carboxamide Group Molecular Weight (g/mol) Potential Applications
Target Compound Methylsulfanyl Quinolin-5-yl 365.82 Kinase inhibition, anticancer
873082-64-5 4-Fluorobenzylsulfanyl Sulfamoylphenyl-ethyl 528.04 Antibacterial, CNS targeting
838813-98-2 Ethylsulfanyl Dimethylpyrimidine-sulfamoylphenyl 506.00 Dual kinase inhibition
835895-77-7 Ethylsulfanyl 2-Methoxyphenyl 364.84 Metabolic stability enhancement

Key Research Findings

  • Lipophilicity Trends : Methylsulfanyl (target) < Ethylsulfanyl < Allylsulfanyl < 4-Fluorobenzylsulfanyl. Higher lipophilicity correlates with improved membrane permeability but may reduce aqueous solubility .
  • Biological Targets: Quinoline-containing compounds (target) show affinity for ATP-binding pockets in kinases, while sulfamoyl derivatives (e.g., 873082-64-5) may inhibit dihydropteroate synthase in bacteria .
  • Synthetic Accessibility : Methylsulfanyl and ethylsulfanyl groups are easier to introduce via nucleophilic substitution than allylsulfanyl or aryl-sulfanyl groups, which require transition-metal catalysis .

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